trans-4-(Dibenzylamino)cyclohexanol
Overview
Description
trans-4-(Dibenzylamino)cyclohexanol: is an organic compound with the molecular formula C20H25NO. It is a derivative of cyclohexanol, where the hydroxyl group is substituted at the fourth position of the cyclohexane ring, and the amino group is substituted with two benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dibenzylamino)cyclohexanol typically involves the reaction of trans-4-aminocyclohexanol with benzyl bromide in the presence of a base such as cesium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature for a couple of days . The general reaction scheme is as follows:
- Dissolve trans-4-aminocyclohexanol in acetonitrile.
- Add cesium carbonate to the solution.
- Introduce benzyl bromide to the mixture.
- Stir the reaction mixture at room temperature for 48 hours.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-4-(Dibenzylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclohexanol derivatives
Scientific Research Applications
Chemistry: trans-4-(Dibenzylamino)cyclohexanol is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of trans-4-(Dibenzylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- Dibenzylamino-1-methylcyclohexanol
- Dibenzylamino-1-trifluoromethylcyclohexanol
Comparison: trans-4-(Dibenzylamino)cyclohexanol is unique due to its specific stereochemistry and the position of the amino and hydroxyl groups on the cyclohexane ring. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable in specific synthetic and medicinal applications .
Properties
IUPAC Name |
4-(dibenzylamino)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMDJQJCEISWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626073 | |
Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-81-0 | |
Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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